molecular formula C7H4BrFO B151432 4-Bromo-3-fluorobenzaldehyde CAS No. 133059-43-5

4-Bromo-3-fluorobenzaldehyde

Cat. No. B151432
M. Wt: 203.01 g/mol
InChI Key: SWHUROFMIMHWKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07977372B2

Procedure details

To a solution of (4-bromo-3-fluoro-phenyl)-methanol (4.3 g, 21 mmol) in CHCl3 (50 mL) was added manganese dioxide (18.7 g, 210 mmol), and the resulting mixture was stirred overnight at room temperature until the starting material had been consumed. After filtration, the filtrate was concentrated in vacuo to give product (2.3 g, 55%).
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
18.7 g
Type
catalyst
Reaction Step One
Yield
55%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][C:3]=1[F:10]>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[O:9])=[CH:4][C:3]=1[F:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)CO)F
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
18.7 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred overnight at room temperature until the starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been consumed
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=C(C=O)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.